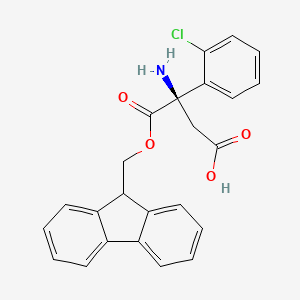![molecular formula C8H13N3O2 B13835948 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine is an organic compound that features a five-membered heterocyclic ring system. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms, forming a 1,2,4-oxadiazole structure. The compound also includes a tetrahydrofuran moiety, which is a saturated five-membered ring containing one oxygen atom. This unique combination of functional groups makes the compound interesting for various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the tetrahydrofuran moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a hydrazide with a carboxylic acid derivative can lead to the formation of the oxadiazole ring. The tetrahydrofuran moiety can be introduced through subsequent reactions involving tetrahydrofuran derivatives .
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring or the tetrahydrofuran moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may lead to the formation of reduced heterocycles .
Applications De Recherche Scientifique
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. It has been studied for its potential anticancer, vasodilator, anticonvulsant, and antidiabetic properties .
In the industrial sector, the compound’s stability and reactivity make it useful for the development of new materials and chemical processes. Its derivatives have shown potential as high-energy materials and ionic salts .
Mécanisme D'action
The mechanism of action of 2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran moiety can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine can be compared with other oxadiazole derivatives, such as 1,2,5-oxadiazole and 1,3,4-oxadiazole. These compounds share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms. The presence of the tetrahydrofuran moiety in this compound makes it unique, as it combines the properties of both oxadiazole and tetrahydrofuran .
Similar compounds include:
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
- 1,2,3-Oxadiazole
These compounds have different regioisomeric forms and exhibit varying chemical and biological properties .
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C8H13N3O2/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6/h6H,1-5,9H2 |
Clé InChI |
QAYQAJUXIVKOJD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NC(=NO2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



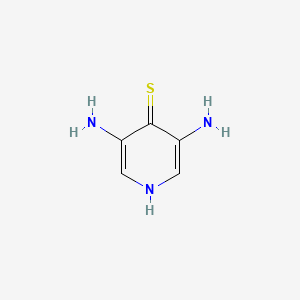

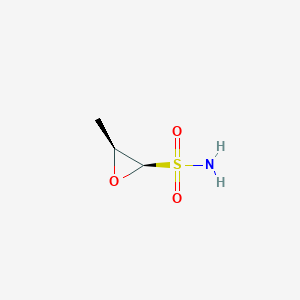

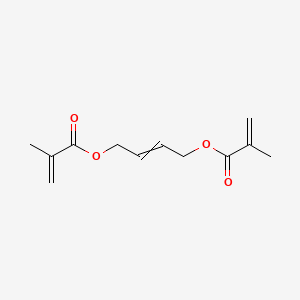
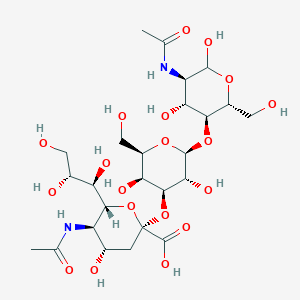
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
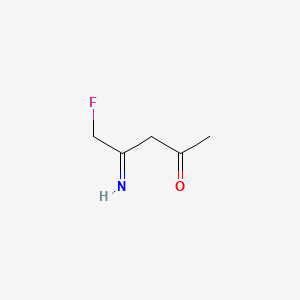
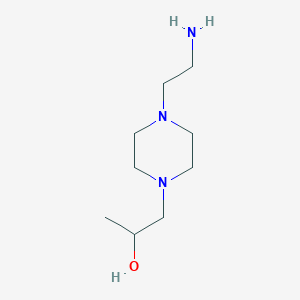
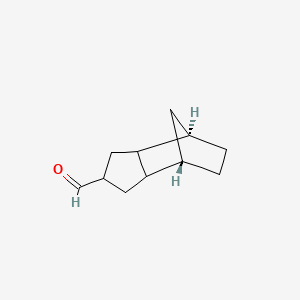
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
